Acetamide,N-(3,5-dithioxo-1,2,4-triazolidin-4-YL)-
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Overview
Description
Acetamide, N-(3,5-dithioxo-1,2,4-triazolidin-4-yl)- is a chemical compound with the molecular formula C4H6N4OS2. It is characterized by the presence of a triazolidine ring with dithioxo groups, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(3,5-dithioxo-1,2,4-triazolidin-4-yl)- typically involves the reaction of acetamide with a triazolidine derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(3,5-dithioxo-1,2,4-triazolidin-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert dithioxo groups to thiol groups.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
Acetamide, N-(3,5-dithioxo-1,2,4-triazolidin-4-yl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(3,5-dithioxo-1,2,4-triazolidin-4-yl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2,5-dioxo-1-phenethyl-4-trifluoromethylimidazolidin-4-yl)-: This compound has a similar triazolidine ring structure but with different substituents, leading to distinct chemical properties and applications.
4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine: Another related compound with a triazine ring structure, used in various chemical and industrial applications.
Uniqueness
Acetamide, N-(3,5-dithioxo-1,2,4-triazolidin-4-yl)- is unique due to its specific dithioxo groups and triazolidine ring, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C4H6N4OS2 |
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Molecular Weight |
190.3 g/mol |
IUPAC Name |
N-[3,5-bis(sulfanylidene)-1,2,4-triazolidin-4-yl]acetamide |
InChI |
InChI=1S/C4H6N4OS2/c1-2(9)7-8-3(10)5-6-4(8)11/h1H3,(H,5,10)(H,6,11)(H,7,9) |
InChI Key |
WAXJHWQPXBOMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C(=S)NNC1=S |
Origin of Product |
United States |
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